molecular formula C14H14N2 B1382031 (2,3-Dihydro-1H-indol-3-yl)-phenyl-amine CAS No. 878997-46-7

(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine

Cat. No.: B1382031
CAS No.: 878997-46-7
M. Wt: 210.27 g/mol
InChI Key: RMDFRGKAYHYQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1H-indol-3-yl)-phenyl-amine typically involves the reduction of the corresponding indole derivatives. One common method is the direct reduction of indoles containing acceptor groups in the indole ring, which activates the ring for reduction . Transition metal-catalyzed reactions and reductive cyclization reactions are also employed in the synthesis of similar compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include transition metal catalysts, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions typically produce the reduced form of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N-phenyl-2,3-dihydro-1H-indol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-2-6-11(7-3-1)16-14-10-15-13-9-5-4-8-12(13)14/h1-9,14-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDFRGKAYHYQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine
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(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine
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(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine
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(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine
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(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine
Reactant of Route 6
(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine

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